2-(L-Rhamno-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a rhamnose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an amino acid derivative with a thiol compound under acidic conditions.
Attachment of the Rhamnose Moiety: The rhamnose sugar can be introduced through glycosylation reactions, where the sugar is activated and then attached to the thiazolidine ring.
Final Modifications: Additional steps may include protecting group manipulations and purification processes to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a component in the study of carbohydrate-protein interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its sugar moiety and thiazolidine ring, which are known to have biological activity.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The rhamnose moiety could facilitate binding to carbohydrate-recognizing proteins, while the thiazolidine ring might interact with other molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-(L-Rhamno-tetrahydroxypentyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the ® configuration at the 4-position.
2-(L-Rhamno-tetrahydroxypentyl)-4(S)-1,3-thiazolidine-4-carboxylic acid: Has the (S) configuration at the 4-position instead of ®.
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 4-position.
Uniqueness
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid is unique due to its specific configuration and the presence of both a rhamnose sugar and a thiazolidine ring. This combination of features may confer unique biological activity and chemical reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(4R)-2-[(1R,2R,3S,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5-,6+,7+,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDMLZXXIDYSG-NLONNJLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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